4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-YL]benzoic acid
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Overview
Description
4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid is a chemical compound with the molecular formula C12H9FO4S It is a derivative of benzoic acid, featuring a fluorine atom and a thiophene ring with a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process requires careful control of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid involves its interaction with specific molecular targets. The fluorine atom and thiophene ring contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, depending on its functional groups and the nature of its interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(methoxycarbonyl)benzoic acid: Similar structure but lacks the thiophene ring.
4-Fluoro-3-(thiophen-3-yl)benzoic acid: Similar structure but lacks the methoxycarbonyl group.
Uniqueness
4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid is unique due to the presence of both the fluorine atom and the methoxycarbonyl-substituted thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-fluoro-3-(5-methoxycarbonylthiophen-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO4S/c1-18-13(17)11-5-8(6-19-11)9-4-7(12(15)16)2-3-10(9)14/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOJHBFQFIAJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690988 |
Source
|
Record name | 4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-43-8 |
Source
|
Record name | 4-Fluoro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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